molecular formula C13H15N3O4S B11301383 N-(3,4-dimethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

N-(3,4-dimethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11301383
M. Wt: 309.34 g/mol
InChI Key: OIPDBRKBBMEFDN-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound with a unique structure that combines a pyrimidine ring with sulfonamide and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethylaniline with suitable reagents to introduce the sulfonamide group, followed by cyclization to form the pyrimidine ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is unique due to its combination of a pyrimidine ring with sulfonamide and phenyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H15N3O4S

Molecular Weight

309.34 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C13H15N3O4S/c1-7-4-5-10(6-8(7)2)16-21(19,20)11-9(3)14-13(18)15-12(11)17/h4-6,16H,1-3H3,(H2,14,15,17,18)

InChI Key

OIPDBRKBBMEFDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(NC(=O)NC2=O)C)C

Origin of Product

United States

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